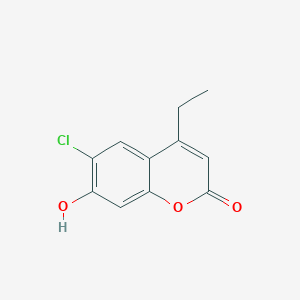

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems, including this compound, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

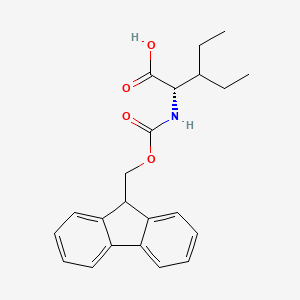

The molecular structure of this compound is represented by the InChI code1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 . The molecular weight of this compound is 224.64 .

Scientific Research Applications

Synthesis and Biological Activities

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is part of a broader family of compounds investigated for their synthetic pathways and biological activities. The microwave-assisted synthesis of novel 2H-Chromene derivatives, including those with chloro substitutions, has demonstrated the utility of these compounds in creating pharmacologically active molecules. This approach yields compounds with remarkable antimicrobial activity against various bacteria and fungi, highlighting the potential therapeutic applications of this compound derivatives in treating infectious diseases (El Azab, Youssef, & Amin, 2014).

Chemical Structure and Molecular Interactions

The chemical structure and molecular interactions of similar compounds have been elucidated through various analytical techniques, providing insights into the stability and reactivity of this compound. Studies on related chromene derivatives reveal the importance of molecular geometry, hydrogen bonding, and halogen interactions in determining the physical and chemical properties of these compounds, which could influence their biological activity and solubility (Manolov, Morgenstern, & Hegetschweiler, 2012).

Potential for Cancer Research

The exploration of novel halogenated dihydropyrano[3,2-b]chromene derivatives, including chloro-substituted variants, has shown promising cytotoxic activity against lung and breast cancer cell lines. This suggests that this compound and its analogues could serve as potential scaffolds for developing new anticancer agents, warranting further investigation into their mechanism of action and therapeutic efficacy (Sabouri, Faghih‐Mirzaei, & Abaszadeh, 2022).

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the biological activity being exhibited.

Mode of Action

The mode of action of coumarin derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific biological activity .

Result of Action

The effects would depend on the specific biological activity of the compound .

Properties

IUPAC Name |

6-chloro-4-ethyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTHGSIZVOYDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)

![2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide](/img/structure/B2767265.png)

![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)

![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)